molecular formula C16H15FN6O2 B2641529 3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921803-44-3

3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2641529
CAS No.: 921803-44-3
M. Wt: 342.334
InChI Key: DOPIURXTWZDXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow systems .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound exhibits significant biological activities, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential anticancer and antimicrobial properties, it is investigated for therapeutic applications in treating various diseases.

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The pathways involved can include inhibition of kinase activity or interference with DNA replication, contributing to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as:

Properties

IUPAC Name

8-(4-fluorophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2/c1-3-8-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPIURXTWZDXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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